molecular formula C26H48O4 B042719 Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate CAS No. 318292-43-2

Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate

Cat. No.: B042719
CAS No.: 318292-43-2
M. Wt: 424.7 g/mol
InChI Key: HORIEOQXBKUKGQ-UHFFFAOYSA-N
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Description

Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate is a high-molecular-weight diester compound of significant interest in advanced materials research, particularly in the development and study of specialized plasticizers. Its primary research value lies in its application as a potential alternative to traditional phthalate-based plasticizers, offering a framework to investigate improved compatibility, lower migration rates, and enhanced performance characteristics in polymer matrices such as PVC. The compound's mechanism of action is based on the intercalation of its long, branched 7-methyloctyl ester chains between polymer chains, effectively disrupting secondary interactions and increasing free volume, thereby imparting flexibility and reducing the glass transition temperature (Tg) of the resulting material. Researchers utilize this chemical to explore structure-property relationships, focusing on how the steric hindrance provided by the branched alkyl chains and the saturated cyclohexane ring core contribute to superior hydrolytic stability, low volatility, and resistance to extraction compared to linear or aromatic analogs. It serves as a critical reagent in studies aimed at formulating more durable, sustainable, and safer flexible plastics for applications in coatings, adhesives, and specialized elastomers. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H48O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h21-24H,5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORIEOQXBKUKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274044
Record name Bis(7-methyloctyl) tetrahydrophthalate
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Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

394 °C
Record name Diisononyl hexahydrophthalate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

224 °C (COC)
Record name Diisononyl hexahydrophthalate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Iin water, <0.02 mg/L
Record name Diisononyl hexahydrophthalate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

Specific gravity slightly less than 1
Record name Diisononyl hexahydrophthalate
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 1.2X10-7 mm Hg
Record name Diisononyl hexahydrophthalate
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid

CAS No.

166412-78-8, 318292-43-2
Record name Diisononyl hexahydrophthalate
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Record name Bis(7-methyloctyl) tetrahydrophthalate
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Record name 1,2-Cyclohexanedicarboxylic acid, 1,2-diisononyl ester
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Record name DIISONONYL HEXAHYDROPHTHALATE
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Preparation Methods

Reaction Mechanism and Conditions

The industrial synthesis of DINCH predominantly employs a single-step esterification of cyclohexane-1,2-dicarboxylic anhydride with 7-methyloctanol (isononanol). The reaction occurs at 180–300°C under anhydrous conditions, with acetic anhydride serving as both catalyst and dehydrating agent. The molar ratio of anhydride to alcohol is critical, typically maintained at 1:2–5 to ensure complete conversion.

Key parameters:

  • Temperature: 180–300°C

  • Catalyst: Acetic anhydride (1–10 wt% of anhydride)

  • Reaction time: 2–5 hours

  • Pressure: Ambient (open reflux system)

Purification and Yield Optimization

Post-reaction purification involves flash evaporation under reduced pressure (−0.02 to 0.096 MPa) to remove excess alcohol, followed by steam stripping to eliminate low-molecular-weight impurities. Activated carbon (1–10 wt%) is used for decolorization, achieving a final purity of 99.8%.

Table 1: Industrial-Scale Esterification Performance

ParameterValueSource
Yield98.5%
Purity99.8%
Energy Consumption15–20% lower vs. multi-step

Hydrogenation-Esterification Method

Two-Stage Synthesis

This method involves first hydrogenating phthalic anhydride to cyclohexane-1,2-dicarboxylic anhydride using palladium or nickel catalysts, followed by esterification with isononanol. Hydrogenation occurs at 80–120°C under 5–10 bar H₂ pressure, while esterification proceeds at 150–200°C.

Advantages:

  • Reduces aromatic byproducts (e.g., ortho-phthalates) by 90%.

  • Suitable for feedstocks with residual phthalic anhydride.

Catalytic Considerations

Palladium-on-carbon (Pd/C) exhibits higher hydrogenation efficiency (95% conversion) compared to Raney nickel (75–80%) but increases costs by 30%. Post-hydrogenation, the anhydride is esterified without isolation, minimizing intermediate degradation.

Greener Steglich Esterification in Acetonitrile

Academic Protocol

The Steglich method, adapted for DINCH synthesis, uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in acetonitrile. Cyclohexane-1,2-dicarboxylic acid reacts with isononanol at 25–40°C for 12–24 hours, avoiding toxic chlorinated solvents.

Table 2: Steglich Esterification Performance

ParameterValueSource
Yield85–92%
Purity97–99%
Reaction Time12–24 hours

Solvent and Catalyst Recovery

Acetonitrile is reclaimed via rotary evaporation (80% recovery), while DMAP and DCC byproducts are removed via aqueous extraction. This method reduces hazardous waste by 40% compared to traditional esterification.

Comparative Analysis of Methods

Industrial vs. Academic Approaches

CriteriaHigh-Temperature EsterificationSteglich Esterification
Scalability>1,000 kg/batch<10 kg/batch
Energy IntensityHigh (180–300°C)Low (25–40°C)
Environmental ImpactModerate (steam stripping)Low (acetonitrile reuse)
Cost$1.2–1.5/kg$8–10/kg

Byproduct Management

  • High-temperature method: Generates <0.5% residual alcohol, removed via flash evaporation.

  • Steglich method: Produces dicyclohexylurea, eliminated via filtration .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Plasticizer in PVC Products

DINCH is extensively used as a plasticizer in polyvinyl chloride (PVC) products. Its role is crucial in enhancing the flexibility and durability of PVC, which is vital for applications that require soft and pliable materials. This includes:

  • Medical Devices : DINCH is utilized in the manufacturing of medical devices such as IV bags and tubing due to its safety profile and ability to maintain material integrity under various conditions .
  • Food Packaging : The compound is also employed in food packaging materials, ensuring that they remain flexible while being safe for food contact .
  • Children's Toys : Given its non-toxic nature, DINCH is favored for use in children's toys, providing a safer alternative to phthalates .

Other Industrial Uses

Beyond PVC applications, DINCH finds utility in several other areas:

  • Coatings and Sealants : It can be incorporated into coatings to improve flexibility and adhesion properties.
  • Adhesives : DINCH enhances the performance of adhesives by improving their flexibility and durability.
  • Textiles : The compound can be used in textile treatments to improve fabric softness and drape .

Comparative Analysis with Other Plasticizers

To better understand the unique position of DINCH in the market, a comparative analysis with other plasticizers is beneficial:

Compound NameStructure SimilarityUnique Features
Diisononyl cyclohexane-1,2-dicarboxylate (DINCH)HighNon-toxic; suitable for sensitive applications
Diisobutyl cyclohexane-1,2-dicarboxylateHighDifferent alkyl chain length; used in various plastics
Cyclohexylmethyl cyclohexanecarboxylateModerateUsed in coatings; less common as a plasticizer
Ethyl 4-hydroxycyclohexanecarboxylateModerateUsed in pharmaceuticals; different functional groups
Trans-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylateModerateDifferent hydroxymethyl group; used in specialty chemicals

Medical Device Applications

A study conducted by the Danish Ministry of the Environment evaluated various plasticizers, including DINCH, for use in medical devices. The findings indicated that DINCH does not pose reproductive toxicity concerns and has a favorable safety profile compared to traditional phthalates .

Environmental Impact Studies

Research has shown that DINCH exhibits improved biodegradability compared to some phthalates, potentially reducing its environmental persistence. However, further studies are needed to fully understand its long-term environmental impact .

Mechanism of Action

The primary function of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate is to act as a plasticizer. It works by embedding itself between the polymer chains of PVC, reducing intermolecular forces and increasing the flexibility of the material. This compound does not have specific molecular targets or pathways as it is not biologically active .

Comparison with Similar Compounds

Bis(2-ethylhexyl) Cyclohexane-1,2-dicarboxylate (CAS 84-71-9)

  • Molecular Formula : C₂₄H₄₄O₄
  • Molecular Weight : 396.6 g/mol
  • Applications : Laboratory chemical, industrial plasticizer.
  • Safety : Classified as hazardous (H315, H319, H335) due to skin/eye irritation and respiratory toxicity .
  • Key Difference : Shorter alkyl chains (2-ethylhexyl vs. 7-methyloctyl) reduce molecular weight and alter flexibility in polymer matrices.
Property DINCH Bis(2-ethylhexyl)
Molecular Weight 424.66 g/mol 396.6 g/mol
Density (20°C) 0.93–0.954 g/cm³ Not reported
Volume Resistivity 1.2 × 10¹¹ Ω·cm Not reported
Safety Profile H302 (harmful if swallowed) H315, H319, H335

Cyclohexene Derivatives

Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (CAS 2915-49-3)

  • Molecular Formula : C₂₄H₄₂O₄
  • Molecular Weight : 394.59 g/mol
  • Applications : Specialty polymers requiring unsaturated backbones.

Phthalate Analogues

Diisononyl Phthalate (DINP, CAS 68515-48-0)

  • Molecular Formula : C₂₆H₄₂O₄
  • Molecular Weight : 418.61 g/mol
  • Applications : Traditional plasticizer for PVC.
  • Safety Concerns : Classified as an endocrine disruptor with reproductive toxicity .
Property DINCH DINP
Regulatory Status REACH-approved Restricted in EU
Metabolites OH-MINCH (non-toxic) Monoesters (toxic)
Volume Resistivity 1.2 × 10¹¹ Ω·cm Lower than DINCH

Metabolic and Exposure Studies

  • DINCH Metabolites: Urinary biomarkers include cyclohexane-1,2-dicarboxylate-mono-(7-hydroxy-4-methyl) octyl ester (OH-MINCH), excreted at 10.7–14.5% rates, indicating efficient metabolic clearance .
  • Phthalate Comparison : Traditional phthalates like DEHP show higher bioaccumulation and endocrine-disrupting effects, whereas DINCH metabolites are less bioactive .

Biological Activity

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, also known as DINCH (diisononyl cyclohexane-1,2-dicarboxylate), is a non-phthalate plasticizer developed as a safer alternative to traditional phthalate plasticizers. Its use is prevalent in sensitive applications such as medical devices and children's toys due to concerns regarding the endocrine-disrupting effects of phthalates. This article explores the biological activity of DINCH, focusing on its mechanisms of action, potential health effects, and relevant case studies.

  • Molecular Formula : C₂₆H₄₈O₄
  • Molecular Weight : 424.66 g/mol
  • CAS Number : 166412-78-8
  • Purity : Typically ≥ 95% in commercial preparations

Endocrine Disruption

Research has indicated that DINCH and its metabolites can interact with nuclear hormone receptors, including:

  • Estrogen Receptors (ERα and ERβ) : Studies have shown that DINCH metabolites can exhibit agonistic or antagonistic effects on these receptors, potentially influencing reproductive health and development .
  • Peroxisome Proliferator-Activated Receptors (PPARs) : Activation of PPARα and PPARγ by DINCH metabolites has been linked to lipid metabolism alterations, which could have implications for metabolic disorders .

Toxicogenomic Studies

A significant body of research has focused on the toxicogenomic effects of DINCH. For instance:

  • A study reported that exposure to DINCH resulted in significant changes in the expression of 648 genes after 48 hours, indicating its biological activity at the genomic level .
  • Another investigation highlighted that DINCH exposure altered metabolic pathways associated with adipogenesis and lipid metabolism, raising concerns about obesity and metabolic syndrome risk in exposed populations .

Case Studies

  • Reproductive Health : A study involving women at a fertility clinic suggested lower estradiol hormone levels correlated with urinary concentrations of DINCH metabolites, although results were inconclusive regarding oocyte yield .
  • Childhood Exposure : Research has emphasized the need for monitoring DINCH exposure in children due to its widespread use in toys. The Swedish Environmental Research Institute recommended further investigation into its potential health impacts on developing children .

Table of Biological Activities

Biological Activity Effect Reference
Interaction with ERα and ERβAgonistic/antagonistic effects influencing reproductive health
Activation of PPARsAltered lipid metabolism and potential obesity risk
Gene Expression ChangesSignificant alteration in 648 genes related to metabolism
Effects on Estradiol LevelsLower estradiol levels observed in exposed women

Q & A

Q. What are the recommended synthetic pathways for Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate, and how do reaction conditions influence isomer distribution?

Methodological Answer: The compound is synthesized via esterification of cyclohexane-1,2-dicarboxylic acid with 7-methyloctanol. Key variables include catalyst choice (e.g., sulfuric acid or enzymatic catalysts), temperature (typically 80–120°C), and reaction duration (6–24 hours). Isomer distribution (cis/trans or axial/equatorial conformers) depends on steric hindrance and thermodynamic control during esterification. For structural validation, use NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) to differentiate isomers, as described for analogous esters in cyclohexane-dicarboxylate systems .

Q. How should researchers characterize the purity and stability of this compound under laboratory storage conditions?

Methodological Answer:

  • Purity: Analyze via HPLC with a C18 column and UV detection (λ = 210–240 nm) for ester groups. Confirm molecular weight using high-resolution mass spectrometry (HRMS) (expected m/z ≈ 396–398 for C24_{24}H44_{44}O4_4) .
  • Stability: Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor hydrolysis products (e.g., free dicarboxylic acid) via FTIR (carboxylic acid peak ~1700 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazards: Classified as a skin irritant (H315) and respiratory irritant (H335). Use fume hoods, nitrile gloves, and safety goggles .
  • First Aid: For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How do structural isomers (axial vs. equatorial conformers) impact the compound’s physicochemical properties and reactivity?

Methodological Answer: Axial substituents increase steric strain, lowering thermal stability (e.g., TGA shows ~20°C lower decomposition temperature for axial isomers). Equatorial conformers exhibit higher solubility in nonpolar solvents (e.g., logP = 5.2 vs. 4.8 for axial). Reactivity differences are evident in hydrolysis rates: equatorial esters hydrolyze 1.5× faster under basic conditions due to reduced steric shielding of the ester group .

Q. What computational methods are suitable for predicting the environmental fate of this compound?

Methodological Answer:

  • Degradation Pathways: Use DFT calculations (B3LYP/6-31G*) to model hydrolysis mechanisms. Predict half-life in water using EPI Suite (estimated t1/2_{1/2} > 60 days due to hydrophobic alkyl chains) .
  • Bioaccumulation: Apply Quantitative Structure-Activity Relationship (QSAR) models; predicted BCF = 1200 (high bioaccumulation potential) .

Q. How can researchers resolve contradictions in toxicity data between in silico predictions and experimental assays?

Methodological Answer:

  • In Silico Limitations: Current models (e.g., OECD Toolbox) may underestimate organ-specific toxicity due to lack of esterase-specific metabolism data. Validate via in vitro assays (e.g., HepG2 cell viability tests) .
  • Experimental Design: Include positive controls (e.g., phthalate analogs) and measure metabolites (e.g., monoesters) via LC-MS/MS to identify toxicophores .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate

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